molecular formula C18H12N2OS B11532094 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11532094
M. Wt: 304.4 g/mol
InChI Key: PQFCHSPTBSKRFY-UHFFFAOYSA-N
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Description

2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thienyl group in this compound adds to its potential biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of an aldehyde, a malononitrile, and a thiophene derivative. This reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction medium can be ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thienyl group in 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile makes it unique compared to other chromene derivatives. This group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

2-amino-4-thiophen-3-yl-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C18H12N2OS/c19-9-15-16(12-7-8-22-10-12)14-6-5-11-3-1-2-4-13(11)17(14)21-18(15)20/h1-8,10,16H,20H2

InChI Key

PQFCHSPTBSKRFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CSC=C4)C#N)N

Origin of Product

United States

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